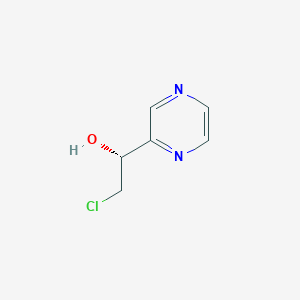
(R)-2-Chloro-1-(pyrazin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Chloro-1-(pyrazin-2-yl)ethanol is a chiral compound that contains a pyrazine ring substituted with a chloro group and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-1-(pyrazin-2-yl)ethanol typically involves the reaction of pyrazine derivatives with chloroethanol under specific conditions. One common method includes the nucleophilic substitution reaction where pyrazine is reacted with ®-2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of ®-2-Chloro-1-(pyrazin-2-yl)ethanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on achieving high enantiomeric purity and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Chloro-1-(pyrazin-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-chloro-1-(pyrazin-2-yl)acetaldehyde or 2-chloro-1-(pyrazin-2-yl)acetone.
Reduction: Formation of 2-chloro-1-(pyrazin-2-yl)ethane.
Substitution: Formation of 2-azido-1-(pyrazin-2-yl)ethanol or 2-thio-1-(pyrazin-2-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
®-2-Chloro-1-(pyrazin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing chiral drugs with specific biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of ®-2-Chloro-1-(pyrazin-2-yl)ethanol involves its interaction with specific molecular targets. The chloro and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The pyrazine ring can also engage in π-π stacking interactions, contributing to the compound’s overall biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(pyrazin-2-yl)ethanol: The racemic mixture of the compound.
2-Chloro-1-(pyridin-2-yl)ethanol: A similar compound with a pyridine ring instead of a pyrazine ring.
2-Chloro-1-(quinolin-2-yl)ethanol: A compound with a quinoline ring.
Uniqueness
®-2-Chloro-1-(pyrazin-2-yl)ethanol is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological properties. The presence of the pyrazine ring also imparts unique electronic and steric characteristics compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H7ClN2O |
|---|---|
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
(1R)-2-chloro-1-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2/t6-/m0/s1 |
InChI-Schlüssel |
UUDOAGGITCXZJP-LURJTMIESA-N |
Isomerische SMILES |
C1=CN=C(C=N1)[C@H](CCl)O |
Kanonische SMILES |
C1=CN=C(C=N1)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-Dimethylpyrazino[2,3-c]pyridazine](/img/structure/B13111265.png)
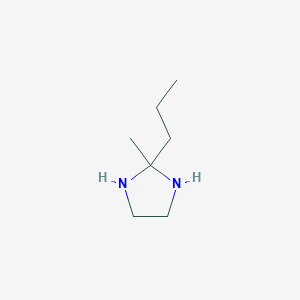
![2-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13111271.png)
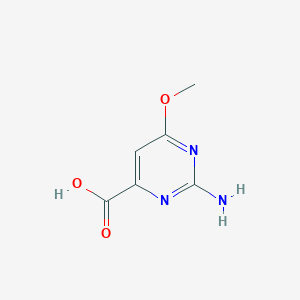
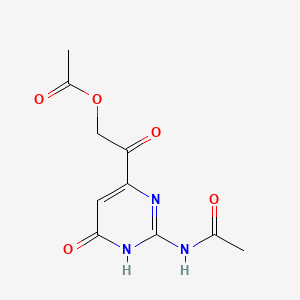
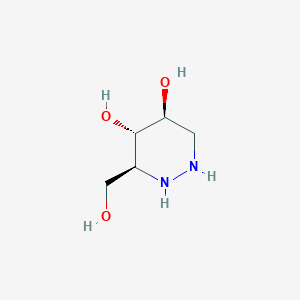
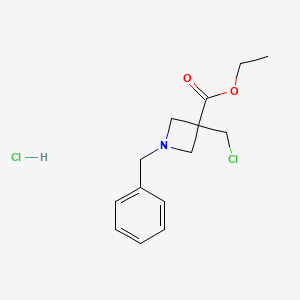

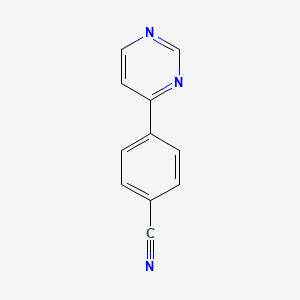
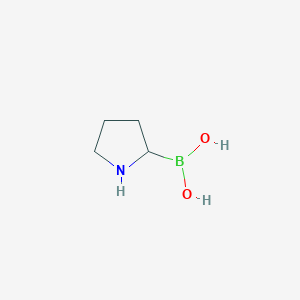
![Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B13111317.png)
![[[(2R,3S,4R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13111329.png)

